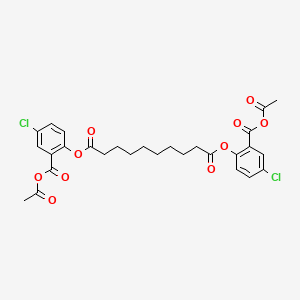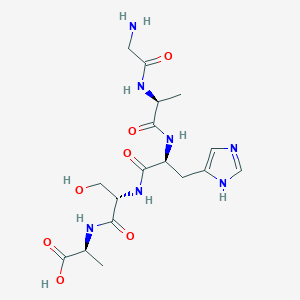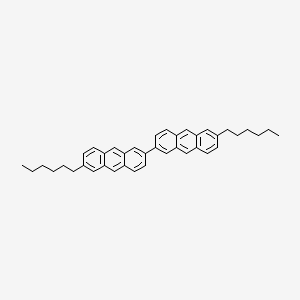
6,6'-Dihexyl-2,2'-bianthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Dihexyl-2,2’-bianthracene is an organic compound belonging to the anthracene derivatives family. It is characterized by its two anthracene units connected at the 2,2’ positions and substituted with hexyl groups at the 6,6’ positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, particularly in organic electronics and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dihexyl-2,2’-bianthracene typically involves the coupling of two anthracene units. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the hexyl groups at the 6,6’ positions .
Industrial Production Methods: Industrial production of 6,6’-Dihexyl-2,2’-bianthracene may involve large-scale Friedel-Crafts alkylation or other metal-catalyzed coupling reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6,6’-Dihexyl-2,2’-bianthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution can introduce halogens, nitro groups, or sulfonic acid groups .
Applications De Recherche Scientifique
6,6’-Dihexyl-2,2’-bianthracene has a wide range of applications in scientific research:
Organic Electronics: It is used in organic thin-film transistors (OTFTs) due to its high field-effect mobility and stability.
Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Research: Its derivatives are studied for potential antimicrobial and anti-inflammatory activities.
Industrial Applications: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 6,6’-Dihexyl-2,2’-bianthracene exerts its effects is primarily related to its electronic structure. The extended conjugated π-system allows for efficient charge transport and light absorption/emission. In OTFTs, the compound facilitates charge carrier mobility, while in OLEDs, it contributes to light emission through fluorescence .
Comparaison Avec Des Composés Similaires
2,2’-Bianthracene: Lacks the hexyl substitutions, resulting in different electronic properties.
2,6-Trianthracene: Contains an additional anthracene unit, altering its photophysical characteristics.
9,10-Diphenylanthracene: Substituted at different positions, leading to variations in its electronic and optical properties
Uniqueness: 6,6’-Dihexyl-2,2’-bianthracene is unique due to its specific substitution pattern, which enhances its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics and materials science .
Propriétés
Numéro CAS |
534619-47-1 |
|---|---|
Formule moléculaire |
C40H42 |
Poids moléculaire |
522.8 g/mol |
Nom IUPAC |
2-hexyl-6-(6-hexylanthracen-2-yl)anthracene |
InChI |
InChI=1S/C40H42/c1-3-5-7-9-11-29-13-15-33-27-39-23-31(17-19-35(39)25-37(33)21-29)32-18-20-36-26-38-22-30(12-10-8-6-4-2)14-16-34(38)28-40(36)24-32/h13-28H,3-12H2,1-2H3 |
Clé InChI |
CDRRLLNBQZBWEG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC2=C(C=C1)C=C3C=C(C=CC3=C2)C4=CC5=CC6=C(C=C(C=C6)CCCCCC)C=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


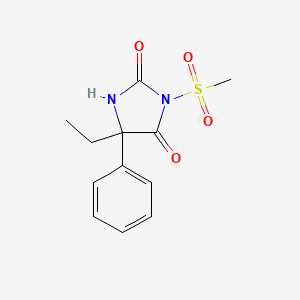
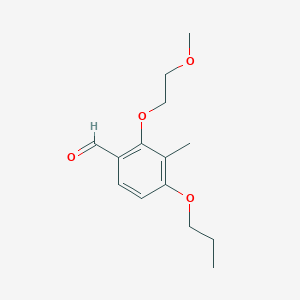
![3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14214819.png)
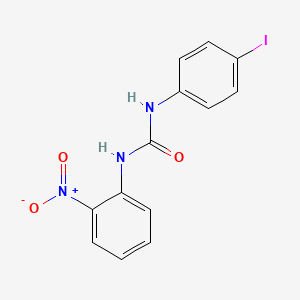

![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14214856.png)

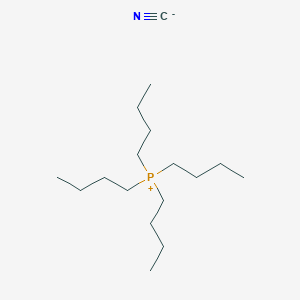

![2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol](/img/structure/B14214881.png)
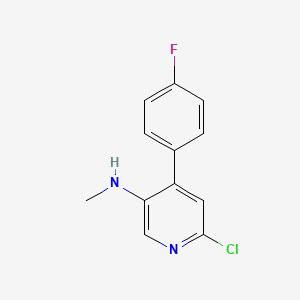
![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)
